molecular formula C11H11NO3 B1312762 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester CAS No. 61989-29-5

1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester

Cat. No.: B1312762
CAS No.: 61989-29-5
M. Wt: 205.21 g/mol
InChI Key: OEGSDTIXVSKASM-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Names

The compound is known by several systematic and common names that reflect different aspects of its chemical structure and nomenclature conventions. The primary International Union of Pure and Applied Chemistry name for this compound is methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate. This systematic name clearly describes the structural arrangement, indicating the methyl ester of an acetic acid derivative attached to the 3-position of a 2-oxo-1,3-dihydroindole ring system.

Additional recognized names include methyl 2-(2-oxoindolin-3-yl)acetate and methyl oxindole-3-acetate. The compound is also referred to as this compound in formal chemical databases. The Chemical Abstracts Service has assigned this compound the registry number 61989-29-5, providing a unique identifier for database searches and regulatory purposes.

Nomenclature Type Name
International Union of Pure and Applied Chemistry Name methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate
Chemical Abstracts Service Number 61989-29-5
Alternative Systematic Name methyl 2-(2-oxoindolin-3-yl)acetate
Common Name methyl oxindole-3-acetate
Database Identifier This compound

Chemical Structure and Molecular Properties

The molecular structure of this compound can be characterized by its molecular formula C11H11NO3, which corresponds to a molecular weight of 205.21 grams per mole. The compound features a complex arrangement of functional groups centered around a modified indole ring system that has been reduced to form a dihydroindole structure with a ketone functionality at the 2-position.

The structural formula reveals several key features that define the compound's chemical behavior. The International Chemical Identifier string for this compound is InChI=1S/C11H11NO3/c1-15-10(13)6-8-7-4-2-3-5-9(7)12-11(8)14/h2-5,8H,6H2,1H3,(H,12,14). This identifier encodes the complete connectivity information, showing how the various atoms are bonded within the molecule. The Simplified Molecular Input Line Entry System notation is represented as COC(=O)CC1C2=CC=CC=C2NC1=O, providing a linear notation that describes the molecular structure.

The compound contains several important structural elements that influence its chemical properties. The indole ring system provides aromatic stability, while the ketone group at the 2-position introduces electrophilic character to that region of the molecule. The acetate ester side chain at the 3-position offers potential sites for hydrolysis reactions and contributes to the overall polarity of the molecule.

Molecular Property Value
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Heavy Atom Count 15
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 55.4 Ų

Physical Characteristics and Stability

The physical characteristics of this compound have been documented through various analytical studies and commercial preparations. The compound typically appears as a white to brown powder or crystalline solid at room temperature. The melting point has been reported to range from 49.0 to 53.0 degrees Celsius, with a more specific value of 51 degrees Celsius cited in technical literature. This relatively low melting point is consistent with the molecular structure and intermolecular forces present in the solid state.

The compound demonstrates specific solubility characteristics that are important for both analytical work and potential applications. It shows solubility in methanol, which is expected given the presence of the ester functional group and the polar nature of the molecule. The maximum absorption wavelength has been measured at 280 nanometers in methanol solution, indicating characteristic ultraviolet absorption properties that can be utilized for analytical identification and quantification purposes.

Storage and stability considerations are crucial for maintaining the integrity of this compound. Technical specifications indicate that the compound should be stored under refrigerated conditions, typically between 0 and 10 degrees Celsius. The compound is noted to be heat sensitive, requiring careful temperature control during storage and handling. These stability characteristics are consistent with the presence of the ester functional group, which can be susceptible to hydrolysis under certain conditions, and the oxindole structure, which may undergo various degradation pathways at elevated temperatures.

Physical Property Value
Physical State (20°C) Solid
Appearance White to Brown powder to crystalline solid
Melting Point 49.0 - 53.0°C
Solubility Soluble in methanol
Maximum Absorption Wavelength 280 nm (in methanol)
Storage Temperature 0-10°C (refrigerated)
Heat Sensitivity Heat sensitive

Historical Context and Discovery

The historical development and discovery of this compound is closely linked to research into plant growth regulators and the metabolic pathways of indole-3-acetic acid. Significant early work in this area was conducted by Japanese researchers who were investigating the oxidative metabolism of indole-3-acetic acid in rice bran systems. A landmark study published in 1976 by researchers at the Institute of Physical and Chemical Research in Japan identified this compound as one of five new metabolites related to indole-3-acetic acid that were isolated from aqueous methanol extracts of rice bran.

The discovery context reveals that this compound was identified as methyl oxindole-3-acetate and was proposed to be a metabolic intermediate in the oxidation pathway from indole-3-acetic acid to other plant metabolites. The researchers used spectroscopic methods to elucidate the structure of this compound along with related metabolites, including 5-hydroxydioxindole-3-acetic acid and its methyl ester, methyl dioxindole-3-acetate, methyl 5-hydroxyoxindole-3-acetate, and others. This work was significant because it suggested the existence of a complex oxidation pathway operating in rice seeds that could transform indole-3-acetic acid through various intermediate compounds.

The compound's entry into major chemical databases occurred in the early 2000s, with creation dates recorded in PubChem showing initial entries around 2006. The systematic study and cataloging of this compound has continued to evolve, with database entries being regularly updated to reflect new analytical data and research findings. The most recent modifications to database entries occurred in 2025, indicating ongoing interest and research activity related to this compound.

The broader scientific context for this compound extends beyond its initial discovery in plant systems. It has since been recognized as belonging to the important class of indolyl carboxylic acid derivatives, which are found throughout nature and play significant roles in various biological processes. The compound has been reported in multiple plant species, including Oenothera glazioviana and Oenothera biennis, suggesting that its occurrence may be more widespread than initially recognized.

Properties

IUPAC Name

methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-10(13)6-8-7-4-2-3-5-9(7)12-11(8)14/h2-5,8H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSDTIXVSKASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461229
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61989-29-5
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Indole-3-ethanol Acetylation

One reported method involves the acetylation of indole-3-ethanol with acetic anhydride to yield methyl indolyl-3-glyoxylate, a closely related compound. This reaction proceeds by reacting indole-3-ethanol with acetic anhydride under controlled conditions, leading to the formation of the methyl ester of the α-oxo derivative of indole-3-acetic acid.

Step Reagents Conditions Outcome
1 Indole-3-ethanol + Acetic anhydride Controlled temperature, solvent medium Formation of methyl indolyl-3-glyoxylate

This method is straightforward and uses readily available starting materials, making it suitable for laboratory-scale synthesis.

Preparation via Reaction of 2-oxoindole-6-methyl Formate with Triethyl Orthobenzoate and Acetic Anhydride

A more detailed and industrially relevant method is described in patent CN112592307B, which outlines the preparation of related indole derivatives through a multi-component reaction involving:

  • 2-oxoindole-6-methyl formate
  • Triethyl orthobenzoate
  • Acetic anhydride
  • Various solvents (xylene, toluene, N,N-dimethylformamide, isopropyl ether)

The reaction is conducted by heating the mixture to 120 °C for 4 hours, followed by cooling, filtration, and vacuum drying at 50 °C for 16 hours. This process yields the methyl ester of acetylated indole derivatives with high purity (HPLC purity >94%) and good molar yields (60-82%) depending on the solvent used.

Example Solvent Mass Yield (%) Molar Yield (%) HPLC Purity (%) Notes
61 Xylene 150.5 78.8 95.61 Standard conditions
71 Toluene 115.5 60.5 94.66 Slightly lower yield
91 Isopropyl ether 135.5 71.0 98.91 High purity
101 Xylene (reduced volume) 150.0 78.5 99.06 Optimized solvent volume
111 Xylene (increased volume) 150.0 82.2 99.37 Highest molar yield

This method is advantageous for scale-up due to its reproducibility and high purity of the product.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield Range (%) Purity (HPLC %) Notes
1 Indole-3-ethanol Acetic anhydride, controlled temp Not specified Not specified Simple acetylation
2 2-oxoindole-6-methyl formate Triethyl orthobenzoate, acetic anhydride, 120 °C, 4 h, solvents (xylene, toluene, DMF) 60.5 - 82.2 94.66 - 99.37 Industrially scalable
3 Indole-3-carboxaldehyde derivatives POCl3, DMF, hydrazines, ethanol Not specified Not specified Functionalization routes
4 Indole acetic acid ethyl ester Oxidative cleavage, Leimgruber-Batcho cyclization Not specified Not specified Pharmaceutical intermediate

Research Findings and Considerations

  • The acetylation of indole-3-ethanol is a straightforward method but may lack scalability and detailed yield data.
  • The multi-component reaction involving 2-oxoindole-6-methyl formate and triethyl orthobenzoate with acetic anhydride is well-documented with reproducible yields and high purity, making it the preferred method for industrial synthesis.
  • Solvent choice significantly affects yield and purity; xylene and isopropyl ether provide high purity products.
  • Reaction temperature (120 °C) and duration (4 hours) are critical parameters.
  • Vacuum drying post-reaction ensures removal of residual solvents and reagents, improving product quality.
  • Spectroscopic and chromatographic analyses confirm the structure and purity of the synthesized compound.
  • Alternative synthetic routes via indole-3-carboxaldehyde derivatives offer flexibility for structural modifications but require more steps.

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. .

Scientific Research Applications

1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
Target Compound : 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester C₁₁H₁₁NO₃ 205.213 2-oxo, methyl ester Plant extracts, potential bioactivity
1H-Indole-3-acetic acid, methyl ester C₁₁H₁₁NO₂ 189.2105 Methyl ester Plant growth regulation, bioactivity
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 6-methyl Not classified (limited hazard data)
Indomethacin C₁₉H₁₆ClNO₄ 357.79 Chlorobenzoyl, methoxy, methyl NSAID, anti-inflammatory drug
Acemetacin C₂₁H₁₈ClNO₆ 415.83 Carboxymethyl ester of Indomethacin NSAID, prodrug formulation

Key Observations:

Methyl Ester vs. 2-Oxo Methyl Ester: The target compound differs from 1H-indole-3-acetic acid methyl ester (CAS: 1912-33-0) by the presence of the 2-oxo group, which reduces the indole ring’s aromaticity and may influence hydrogen bonding and stability. This structural modification correlates with a higher molecular weight (205.213 vs.

Substituent Effects :

  • 6-Methyl substitution (as in 2-(6-Methyl-1H-indol-3-yl)acetic acid) introduces steric hindrance but lacks the 2-oxo group, resulting in distinct physicochemical properties (e.g., logP differences) .
  • Indomethacin and Acemetacin are pharmacologically active analogs with bulky substituents (e.g., chlorobenzoyl, carboxymethyl ester) that enhance their anti-inflammatory properties via cyclooxygenase inhibition .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name logP Solubility Melting Point (°C) Key Data Sources
This compound ~1.40 (predicted) Low aqueous solubility Not reported Predicted
1H-Indole-3-acetic acid, methyl ester 1.40 (exp.) Low aqueous solubility Not reported Experimental
Indomethacin 4.27 Insoluble in water 155–162 Pharmacopeial
  • logP Trends: The target compound and its non-oxo analog share similar logP values (~1.40), suggesting comparable lipophilicity. Indomethacin’s higher logP (4.27) reflects its enhanced membrane permeability, critical for drug absorption .
  • Solubility : Both methyl ester derivatives exhibit low aqueous solubility, typical of lipophilic indole analogs.

Biological Activity

1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester (commonly referred to as MeIAA) is a derivative of indole-3-acetic acid (IAA), a crucial plant hormone involved in various growth and developmental processes. This article explores the biological activity of MeIAA, focusing on its mechanisms of action, effects on plant physiology, and potential therapeutic applications.

Chemical Structure and Properties

MeIAA is characterized by its indole structure with a methyl ester group. Its chemical formula is C11H11N1O3C_{11}H_{11}N_{1}O_{3}, and it can be represented as follows:

Chemical Structure C11H11NO3\text{Chemical Structure }\text{C}_{11}\text{H}_{11}\text{N}\text{O}_{3}

Research indicates that MeIAA exhibits distinct biological activities compared to its parent compound, IAA. Notably, MeIAA has been shown to be more potent than IAA in inhibiting hypocotyl elongation in Arabidopsis thaliana seedlings. This suggests that MeIAA may play a significant role in regulating plant growth through modulation of auxin signaling pathways.

Key Findings:

  • Hypocotyl Elongation : MeIAA inhibits hypocotyl elongation more effectively than IAA .
  • Root Development : While MeIAA induces lateral root formation, it is less effective than IAA in promoting root hair development .
  • Gravitropic Responses : MeIAA can rescue gravitropic defects in auxin-resistant mutants, highlighting its role in auxin-mediated processes .

Biological Activity Data

The following table summarizes the comparative biological activities of MeIAA and IAA based on various studies:

Activity MeIAA IAA
Hypocotyl elongation inhibitionMore potentLess potent
Induction of lateral rootsStrongerWeaker
Induction of root hairsWeakerStronger
Gravitropic response rescueEffectiveEffective

Study 1: Role of IAMT1 in MeIAA Activity

A study investigated the role of indole-3-acetic acid methyltransferase 1 (IAMT1) in the conversion of IAA to MeIAA. The findings revealed that overexpression of IAMT1 led to altered leaf development and auxin homeostasis in Arabidopsis thaliana . The mutant lines exhibited significant hyponastic leaf phenotypes due to increased levels of MeIAA.

Study 2: Hydrolysis and Biological Inactivity

Another study demonstrated that while MeIAA is biologically inactive as a direct auxin, it can be hydrolyzed to release free IAA, which then exerts physiological effects. This indicates that the biological activity attributed to MeIAA is contingent upon its conversion back to IAA through enzymatic processes .

Therapeutic Applications

Given its structural similarity to IAA and its unique biological properties, MeIAA has potential applications beyond plant biology. Its ability to modulate growth processes may offer insights into developing new agricultural hormones or therapeutic agents for enhancing plant resilience.

Q & A

Basic: What are the established synthetic routes for 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester, and how are they optimized for yield?

The compound can be synthesized via esterification of the corresponding indole acetic acid derivative. A modified procedure involves dissolving indole acetic acid in dry ethanol, adding concentrated sulfuric acid dropwise at 0°C, and refluxing at 75°C for 16 hours. Post-reaction, the mixture is concentrated, extracted with EtOAc, and washed with NaHCO₃ and NaCl solutions to remove acidic byproducts. Purification via drying over MgSO₄ and vacuum distillation yields the ester (91% yield) . Optimization tips:

  • Use anhydrous ethanol to minimize hydrolysis.
  • Control acid addition rate to prevent overheating.
  • Monitor reaction progress via TLC or in-line NMR for real-time conversion analysis .

Basic: How is the structural identity of this compound confirmed, and what spectroscopic benchmarks are available?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.79 ppm for CH₂, δ ~4.18 ppm for OCH₂CH₃) and indole protons (δ 7.1–8.1 ppm) .
  • IR : Strong absorption at ~1719 cm⁻¹ (ester C=O stretch) .
  • HRMS : Expected [M + Na]⁺ peak at m/z 226.0844 for ethyl ester analogs; adjust for methyl ester (theoretical m/z 212.0688) .
    Reference Table :
TechniqueKey Peaks/DataReference
¹H NMRδ 3.79 (s, 2H, CH₂), 4.18 (q, 2H, OCH₂)
¹³C NMRδ 172.3 (C=O), 60.9 (OCH₂)
IR1719 cm⁻¹ (C=O)

Advanced: How do substituents on the indole ring affect the compound’s reactivity in Mannich reactions?

The 2-oxo group increases electrophilicity at C3, enabling nucleophilic attack in Mannich reactions. For example, reactions with formaldehyde and amines at 0–5°C yield 1,3-disubstituted derivatives. Key factors:

  • Electron-withdrawing groups (e.g., oxo) enhance electrophilic character.
  • Steric hindrance from substituents (e.g., methyl) may reduce reaction rates .
    Experimental Design :
  • Use low temperatures (0–5°C) to control exothermicity.
  • Monitor by ¹⁹F NMR (if fluorine-containing reagents are used) for real-time analysis .

Advanced: How can contradictions in reported spectral data be resolved?

Discrepancies in NMR/IR data often arise from solvent effects, impurities, or tautomerism. For example:

  • Solvent polarity shifts: CDCl₃ vs. DMSO-d₆ may alter indole NH proton visibility .
  • Tautomeric forms: The 2-oxo group may exist in keto-enol equilibrium, affecting peak multiplicity.
    Resolution Strategy :
  • Compare data across multiple solvents.
  • Use DEPT-135 NMR to distinguish CH₂/CH₃ groups.
  • Validate with HRMS for molecular formula confirmation .

Basic: What natural sources or biosynthetic pathways produce structurally related indole derivatives?

Related compounds, such as 2,3-dihydro-3-hydroxy-2-oxo-indole-3-acetic acid, are found in Humulus lupulus (hops) and Acanthus ilicifolius. Biosynthesis likely involves tryptophan decarboxylation followed by oxidation .

Advanced: What strategies improve the stability of this compound during storage?

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Lyophilization : For long-term storage, lyophilize from acetonitrile/water mixtures.
  • Stabilizers : Add radical scavengers (e.g., BHT) if light-sensitive .

Basic: What are the safety considerations for handling this compound?

  • GHS Classification : Not formally classified, but treat as hazardous due to structural analogs (e.g., indole-3-acetic acid) causing irritation .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester
Reactant of Route 2
Reactant of Route 2
1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester

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